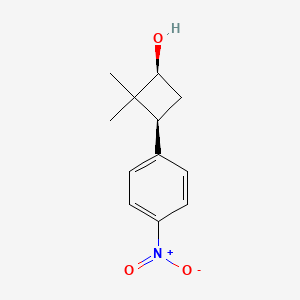

(1S,3S)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol

Description

(1S,3S)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol is a chiral cyclobutanol derivative characterized by the presence of a nitrophenyl group at the 3-position and two methyl groups at the 2-position

Properties

IUPAC Name |

(1S,3S)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2)10(7-11(12)14)8-3-5-9(6-4-8)13(15)16/h3-6,10-11,14H,7H2,1-2H3/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRIPCLHMNNNND-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1O)C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C[C@@H]1O)C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with a suitable cyclobutanone derivative in the presence of a base, followed by reduction to yield the desired cyclobutanol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Formation of 2,2-dimethyl-3-(4-nitrophenyl)cyclobutanone.

Reduction: Formation of 2,2-dimethyl-3-(4-aminophenyl)cyclobutan-1-ol.

Substitution: Formation of various substituted cyclobutanols depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that (1S,3S)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol exhibits promising anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapies.

Table 1: Cytotoxicity Data

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results suggest that the compound is effective against multiple types of cancer cells, with HepG2 cells being particularly sensitive .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against several bacterial strains.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings highlight its potential as an antimicrobial agent .

Organic Synthesis

The unique structural features of this compound make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions allows chemists to use it as a building block for more complex molecules.

Synthetic Pathways

Research has explored synthetic pathways involving this compound, including:

- Nucleophilic Substitution Reactions : The nitrophenyl group can be substituted to create derivatives with enhanced biological activity.

- Cyclization Reactions : The cyclobutane ring can serve as a scaffold for creating larger cyclic structures.

Materials Science

The compound's structural characteristics lend themselves to applications in materials science, particularly in the development of polymers and advanced materials.

Polymer Chemistry

This compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Case Study 1: Anticancer Mechanism

A study investigated the mechanism of action of this compound on cancer cells. It was found that the compound induces apoptosis through mitochondrial pathways and caspase activation. This suggests that further exploration could lead to the development of novel anticancer agents based on this scaffold .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the nitrophenyl group significantly enhanced antimicrobial potency, suggesting avenues for developing new antibiotics .

Mechanism of Action

The mechanism of action of (1S,3S)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The nitrophenyl group may participate in electron transfer reactions, while the cyclobutanol moiety can interact with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2,2-dimethyl-3-(4-aminophenyl)cyclobutan-1-ol: Similar structure but with an amino group instead of a nitro group.

2,2-dimethyl-3-(4-methoxyphenyl)cyclobutan-1-ol: Similar structure but with a methoxy group instead of a nitro group.

2,2-dimethyl-3-(4-chlorophenyl)cyclobutan-1-ol: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

(1S,3S)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol is unique due to its specific chiral configuration and the presence of a nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

(1S,3S)-2,2-Dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol is a cyclobutane derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article explores the biological activity of this compound based on available research findings, including synthesis methodologies, biological assays, and case studies.

- Common Name : this compound

- CAS Number : 2059908-56-2

- Molecular Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

Example Synthesis Procedure

- Reagents : A suitable alkene precursor and a nitro-substituted aromatic compound.

- Conditions : The reaction is carried out under controlled temperature and pressure conditions, often using catalysts to facilitate cyclization.

- Purification : The product is purified using techniques such as column chromatography.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : Preliminary data suggest IC50 values ranging from 5 µM to 20 µM in different cell lines, indicating moderate to high cytotoxicity.

The proposed mechanism of action for the antitumor activity includes:

- Induction of apoptosis through mitochondrial pathways.

- Inhibition of cell proliferation via interference with DNA replication processes.

Study 1: Cytotoxicity Evaluation

A study conducted on a series of cyclobutane derivatives found that this compound exhibited notable cytotoxicity in vitro. The study utilized MTT assays to assess cell viability after treatment with varying concentrations of the compound over 72 hours.

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of similar compounds indicated that the presence of the nitrophenyl group significantly enhances biological activity. Modifications to the cyclobutane core were shown to affect potency and selectivity against different cancer cell types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.